n,n,2-Trimethylpiperidine-1-sulfonamide
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Overview
Description
N,N,2-Trimethylpiperidine-1-sulfonamide: is an organosulfur compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide functional group, which consists of a sulfonyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylpiperidine-1-sulfonamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method is the oxidative coupling of thiols and amines, which allows for the formation of sulfonamides in a single step. This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using readily available low-cost commodity chemicals. The process typically includes the oxidative chlorination of thiols to sulfonyl chlorides, followed by their reaction with amines .
Chemical Reactions Analysis
Types of Reactions: N,N,2-Trimethylpiperidine-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various sulfonyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,2-Trimethylpiperidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug design and development, particularly as a pharmacophore in medicinal chemistry.
Industry: The compound is used in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism by which N,N,2-Trimethylpiperidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
Sulfonamides: Other sulfonamides, such as sulfamethoxazole and sulfadiazine, share similar structural features and biological activities.
Sulfonimidates: These compounds are structurally related and have similar applications in medicinal chemistry and materials science.
Uniqueness: N,N,2-Trimethylpiperidine-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5433-58-9 |
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Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N,N,2-trimethylpiperidine-1-sulfonamide |
InChI |
InChI=1S/C8H18N2O2S/c1-8-6-4-5-7-10(8)13(11,12)9(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
BUIGCJUQWXYDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)N(C)C |
Origin of Product |
United States |
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